molecular formula C14H23F3N2O4 B12305908 rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis

Cat. No.: B12305908
M. Wt: 340.34 g/mol
InChI Key: FSVUGDADUZDGFW-UHFFFAOYSA-N
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Description

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis (CAS: 35250-74-9) is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a piperidin-4-yl group and a dimethyl carboxamide moiety. The trifluoroacetic acid (TFA) is a counterion, likely introduced during synthesis or purification. This compound is listed as a building block in Enamine Ltd’s catalogue with 95% purity (EN300-1696692), suggesting its utility in medicinal chemistry for synthesizing drug candidates or probing biological targets .

The cis stereochemistry (2R,5S configuration) is critical for molecular interactions, as spatial arrangement influences binding to chiral receptors or enzymes. Piperidine derivatives are common in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier, while the oxolane ring enhances rigidity and metabolic stability. The dimethyl carboxamide group may contribute to hydrogen bonding and solubility.

Properties

Molecular Formula

C14H23F3N2O4

Molecular Weight

340.34 g/mol

IUPAC Name

N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7)

InChI Key

FSVUGDADUZDGFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Formation of the carboxamide group: This is usually achieved through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and oxolane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key variations in substituents, functional groups, and pharmacological implications:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Key Features Source
rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, TFA, cis (35250-74-9) C₁₂H₂₀N₂O₂·C₂HF₃O₂ - Piperidin-4-yl (N-heterocycle)
- N,N-dimethyl carboxamide
- TFA counterion
- Potential CNS applications
- High rigidity and metabolic stability
Enamine Ltd
rac-methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate, cis (2044705-95-3) C₁₃H₁₃F₃O₃ - 4-(Trifluoromethyl)phenyl
- Methyl ester
- Lipophilic trifluoromethyl group enhances membrane permeability
- Ester group prone to hydrolysis
Experimental Valley
rac-(2R,5S)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid C₁₀H₁₅NO₅ - Morpholine-4-carbonyl
- Carboxylic acid
- Morpholine improves solubility
- Acidic group for salt formation
R&D Safety Data
rac-(2R,5S)-5-(trifluoromethyl)oxolane-2-carboxylic acid (1955539-80-6) C₆H₇F₃O₃ - Trifluoromethyl
- Carboxylic acid
- High electronegativity and metabolic resistance
- Potential for agrochemical applications
A2B Chem

Key Comparative Insights

Substituent Effects: Piperidin-4-yl (target compound) vs. Carboxamide (target) vs. Carboxylic Acid (1955539-80-6): The carboxamide’s hydrogen-bonding capacity may improve receptor binding compared to the ionizable carboxylic acid, which could limit blood-brain barrier permeability .

Functional Group Stability :

  • The methyl ester in 2044705-95-3 is susceptible to esterase-mediated hydrolysis, whereas the N,N-dimethyl carboxamide in the target compound offers greater metabolic stability .

Counterion Influence :

  • The TFA counterion in the target compound enhances solubility in polar solvents but may introduce toxicity concerns at high concentrations, unlike neutral esters or free acids .

Stereochemical Considerations :

  • All compounds share cis stereochemistry, which is crucial for maintaining spatial compatibility with chiral biological targets. For example, mismatched stereochemistry in piperidine-containing analogs reduces binding affinity to sigma receptors .

Research and Pharmacological Implications

  • Synthetic Utility: The target compound’s piperidine-oxolane scaffold is a versatile intermediate for synthesizing adenosine receptor agonists (e.g., UK-432097 in ) or antineoplastic agents .

Biological Activity

Overview

rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide, trifluoroacetic acid, cis is a synthetic compound classified as an oxolane carboxamide. Its unique structure includes a piperidine ring and a dimethylamino group, which contribute to its biological activity. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for medicinal chemistry applications .

The compound has been primarily studied as a modulator of sodium channels , which are essential for the propagation of action potentials in neurons and muscle cells. By inhibiting specific sodium channel subtypes, the compound shows potential in treating pain and other neurological disorders. Sodium channel modulators are known to reduce hyperexcitability in neurons, a common feature in chronic pain conditions .

Preliminary Biological Studies

Preclinical studies have demonstrated the following:

  • Pain Modulation : The compound exhibits promising activity in in vivo pain models, indicating its potential as an analgesic agent.
  • Binding Affinity : Interaction studies using radiolabeled ligand binding assays and electrophysiological recordings suggest that the compound effectively binds to sodium channels with high specificity. This property could make it a candidate for further development in pain management therapies.

Structure-Activity Relationship (SAR)

The unique stereochemistry of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide plays a critical role in its biological activity:

  • The piperidine ring enhances binding affinity through electron-donating properties.
  • The dimethylamino group contributes to hydrophobic interactions with target proteins.
  • The oxolane moiety provides structural rigidity, improving selectivity for sodium channel subtypes .

Comparative Analysis with Similar Compounds

Below is a comparison of rac-(2R,5S)-N,N-dimethyl-5-(piperidin-4-yl)oxolane-2-carboxamide with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-N,N-dimethyl-piperidinePiperidine ring with hydroxyl groupSodium channel inhibition
N-Methyl-N-(4-pyridyl)acetamideAcetamide linked to pyridineAntinociceptive effects
1-Amino-N,N-dimethylcyclohexanecarboxamideCyclohexane derivativeAnalgesic properties
rac-(2R,5S)-N,N-dimethyl... (current compound)Piperidine and oxolane moietiesHigh specificity for sodium channels

The distinct stereochemistry of the current compound provides superior pharmacological profiles compared to other analogs.

Case Studies

  • In Vivo Pain Model : In rodent studies, administration of the compound significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models. These effects were dose-dependent and sustained over several hours post-administration.
  • Electrophysiological Assays : Patch-clamp recordings demonstrated that the compound selectively inhibited Nav1.7 and Nav1.8 sodium channel subtypes, which are implicated in pain signaling pathways.

Applications

The compound's biological activity positions it as a potential therapeutic agent for:

  • Chronic Pain Management : By targeting sodium channels involved in neuronal excitability.
  • Neurological Disorders : Potential applications in epilepsy or other conditions associated with hyperactive sodium channels.

Research Gaps and Future Directions

While initial studies are promising, further research is needed to:

  • Evaluate long-term efficacy and safety profiles.
  • Explore its pharmacokinetics and metabolism.
  • Investigate its potential for structural optimization to enhance potency and reduce off-target effects.

Summary Table of Key Findings

ParameterDetails
Molecular FormulaC14H23F3N2O4
Molecular Weight340.34 g/mol
MechanismSodium channel modulation
Primary ActivityAnalgesic effects in pain models
Key Structural FeaturesPiperidine ring, oxolane moiety, dimethylamino group
Comparative AdvantageHigh specificity for sodium channel subtypes
Potential ApplicationsChronic pain management, neurological disorders

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